4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole
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Overview
Description
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol This compound is notable for its unique structure, which includes a bromine atom, a pyrazole ring, and a dioxabicycloheptane moiety
Preparation Methods
The synthesis of 4-Bromo-5-{3,7-dioxabicyclo[410]heptan-1-yl}-1-ethyl-1H-pyrazole typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride under specific conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The dioxabicycloheptane moiety may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole include:
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole: This compound has a similar structure but with a methyl group instead of an ethyl group.
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) Adipate: This compound contains a similar dioxabicycloheptane moiety but is used in different applications.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: This compound also features the dioxabicycloheptane structure and is used in various chemical processes.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-1-yl)-1-ethylpyrazole |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-13-9(7(11)5-12-13)10-6-14-4-3-8(10)15-10/h5,8H,2-4,6H2,1H3 |
InChI Key |
AGEGMIJWRWSRIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C23COCCC2O3 |
Origin of Product |
United States |
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